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6-Bromo-2-fluoropyridine-3-sulfonamide Documentation Hub

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  • Product: 6-Bromo-2-fluoropyridine-3-sulfonamide
  • CAS: 2171989-81-2

Core Science & Biosynthesis

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Protocols & Analytical Methods

Method

High-Fidelity Palladium-Catalyzed Cross-Coupling of 6-Bromo-2-fluoropyridine-3-sulfonamide

Abstract This application note details the chemoselective functionalization of 6-bromo-2-fluoropyridine-3-sulfonamide , a critical scaffold in the synthesis of kinase inhibitors (e.g., B-Raf, MEK) and GPCR modulators. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the chemoselective functionalization of 6-bromo-2-fluoropyridine-3-sulfonamide , a critical scaffold in the synthesis of kinase inhibitors (e.g., B-Raf, MEK) and GPCR modulators. The presence of three distinct reactive centers—an electrophilic C6-bromide, a nucleophile-sensitive C2-fluoride, and a potentially coordinating C3-sulfonamide—presents a "Chemoselectivity Paradox." This guide provides optimized protocols to exclusively engage the C6-bromide in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) while preserving the C2-fluoride for subsequent diversification and preventing catalyst poisoning by the sulfonamide.

Introduction & Mechanistic Rationale

The Chemoselectivity Challenge

The 6-bromo-2-fluoropyridine-3-sulfonamide scaffold is electronically unique. Successful coupling requires navigating three competing reactivity modes:

  • C6-Br (Target): The weakest bond (

    
    ), susceptible to oxidative addition by 
    
    
    
    .
  • C2-F (Off-Target): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-sulfonamide electron-withdrawing group (EWG) and the pyridine nitrogen. Strong bases (alkoxides) or nucleophilic coupling partners can displace this fluoride.
    
  • C3-Sulfonamide (

    
    ):  The free primary sulfonamide can coordinate to Pd(II) intermediates, forming stable palladacycles that arrest the catalytic cycle (catalyst poisoning).
    
Mechanistic Strategy

To achieve high fidelity at C6, we must:

  • Accelerate Oxidative Addition: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate rapid insertion into the C6-Br bond before

    
     at C2 can occur.
    
  • Modulate Basicity: Avoid strong alkoxide bases (

    
    , 
    
    
    
    ). Use mild inorganic bases (
    
    
    ,
    
    
    ) or hindered organic bases to prevent C2-F displacement.
  • Mitigate Poisoning: If the free sulfonamide stalls the reaction, use a high catalyst loading (5 mol%) or transient protection (e.g.,

    
    -dimethylformamide dimethyl acetal).
    
Signal Pathway Diagram: Chemoselectivity Logic

Chemoselectivity Substrate 6-Bromo-2-fluoro pyridine-3-sulfonamide Pd_Cycle Pd(0) Oxidative Addition (Kinetic Control) Substrate->Pd_Cycle Bulky Ligands (XPhos, SPhos) SnAr_Path SNAr Attack (Thermodynamic Trap) Substrate->SnAr_Path Strong Base (NaOtBu) Coordination Pd-Sulfonamide Coordination Substrate->Coordination Low Temp / Unprotected Product_C6 C6-Coupled Product (Desired) Pd_Cycle->Product_C6 Reductive Elimination Byproduct_C2 C2-Substituted Byproduct SnAr_Path->Byproduct_C2 Fluoride Displacement Arrested Catalytic Arrest Coordination->Arrested Poisoning

Caption: Kinetic competition between Pd-catalyzed coupling at C6 (Green) and undesired SNAr at C2 or catalyst poisoning (Red/Yellow).

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Attaching aryl/heteroaryl groups while strictly preserving the C2-F bond.

Self-Validating Control: Monitor the reaction by 19F NMR . The starting material signal (


 to 

ppm) should shift slightly. Appearance of a new signal significantly upfield suggests C2-F displacement (e.g., by solvent or base).
Materials
  • Substrate: 6-Bromo-2-fluoropyridine-3-sulfonamide (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst:

    
     (3–5 mol%) or XPhos Pd G3  (2 mol% for difficult substrates)
    
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure
  • Setup: Charge a microwave vial or Schlenk tube with the substrate (1.0 equiv), boronic acid (1.3 equiv), and Pd catalyst.

  • Inerting: Seal the vessel and evacuate/backfill with Nitrogen (

    
    ) or Argon three times.
    
  • Solvation: Add degassed 1,4-Dioxane (

    
     concentration relative to substrate).
    
  • Activation: Add

    
     (aq) (3.0 equiv) via syringe.
    
    • Expert Tip: Do not use

      
       if the boronic acid is protodeboronation-prone; phosphate is gentler.
      
  • Reaction: Heat to 80°C for 4–16 hours.

    • Note: Avoid temperatures

      
       to minimize hydrolysis of the sulfonamide or C2-F displacement.
      
  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc). The sulfonamide group makes the product polar; consider adding 1% AcOH to the eluent if streaking occurs.

Protocol B: Sonogashira Coupling (Alkynylation)

Best for: Introducing alkyne linkers. Requires strict exclusion of strong amine nucleophiles to protect C2-F.

Materials
  • Substrate: 1.0 equiv

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst:

    
     (2 mol%)
    
  • Base: Triethylamine (

    
    ) (2.0 equiv) or Diisopropylamine (DIPA)
    
  • Solvent: DMF or THF (Anhydrous)

Step-by-Step Procedure
  • Setup: Combine substrate,

    
    , and 
    
    
    
    in a dry vial under Argon.
  • Solvent Addition: Add anhydrous DMF (

    
    ).
    
  • Reagent Addition: Add the alkyne followed by

    
     dropwise.
    
    • Critical: Do not use primary amines (e.g., n-butylamine) as bases; they will rapidly displace the C2-Fluorine via

      
      .
      
  • Reaction: Stir at Room Temperature for 1 hour, then heat to 50°C if conversion is slow.

    • Warning: Heating

      
       with amine bases risks C2-F substitution.
      
  • Workup: Quench with saturated

    
     (aq) to remove Copper. Extract with EtOAc.
    
Protocol C: Buchwald-Hartwig Amination

Best for: C-N bond formation at C6. High risk of competing SNAr.

Strategy: Use a highly active "Precatalyst" system that operates at lower temperatures to favor the Pd-catalyzed pathway over the thermal


 pathway.
Materials
  • Catalyst: BrettPhos Pd G3 (2–4 mol%)

  • Ligand: BrettPhos (if not using G3 precatalyst)

  • Base:

    
     (2.0 equiv) — Avoid NaOtBu.
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Procedure
  • Pre-complexation: If using separate Pd/Ligand, stir

    
     and BrettPhos (1:1.2 ratio) in solvent at 80°C for 2 mins to activate. Ideally, use G3 precatalyst directly.
    
  • Addition: Add substrate (1.0 equiv), amine (1.2 equiv), and

    
     (dry solid).
    
  • Reaction: Heat to 80°C under Argon.

  • Monitoring: Check LCMS for M+Amine (Product) vs M+Amine-HF (SNAr byproduct). If SNAr is observed, lower temperature to 60°C and increase catalyst loading.

Data Summary & Optimization Guide

Base Selection Impact on Chemoselectivity

The choice of base is the single most critical variable for this substrate.

BasepKa (Conj. Acid)C6-Coupling EfficiencyC2-F StabilityRecommendation

17HighPoor (Rapid

)
AVOID

10.3Moderate-HighGoodPreferred for Buchwald

12.3Excellent Excellent Standard for Suzuki

10.7ModerateGood (at

)
Standard for Sonogashira

10.3ModerateExcellentAlternative for Suzuki
Troubleshooting Workflow

Troubleshooting Start Reaction Stalled / Low Yield Check_SM Is Starting Material Consumed? Start->Check_SM Check_Byprod Is C2-Substituted Byproduct Present? (Check LCMS/19F NMR) Check_SM->Check_Byprod Yes Soln_Catalyst Problem: Oxidative Addition Failure Action: Switch to XPhos Pd G3 or SPhos Pd G3 Check_SM->Soln_Catalyst No (SM remains) Soln_Poison Problem: Catalyst Poisoning Action: Protect Sulfonamide (DMB) or Increase Pd to 5-10 mol% Check_SM->Soln_Poison No (SM remains + Pd black) Check_Byprod->Soln_Catalyst No (Complex mixture) Soln_Base Problem: Competing SNAr Action: Switch Base to K3PO4 Lower Temp to 60°C Check_Byprod->Soln_Base Yes

Caption: Decision tree for troubleshooting low yields in 6-bromo-2-fluoropyridine-3-sulfonamide couplings.

Safety & Handling

  • HF Generation: If the C2-F bond is cleaved (side reaction), Hydrogen Fluoride (HF) equivalents may be generated in situ. While typically neutralized by the base, handle reaction mixtures with care and avoid acidification during workup if large scale

    
     is suspected.
    
  • Sulfonamide Sensitivity: Sulfonamides can cause severe allergic reactions (Stevens-Johnson syndrome) in sensitized individuals. Handle all solids in a fume hood with double gloving.

References

  • ResearchGate. Tetrakis [N-(2-pyridyl) sulfonamide] di palladium: synthesize, X-ray diffraction... (2025).[2][3][4] Retrieved from [Link]

  • National Institutes of Health (PMC). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation. (2013).[5] Retrieved from [Link]

  • Royal Society of Chemistry. Pyridine sulfinates as general nucleophilic coupling partners.[6] (2017).[3][7] Retrieved from [Link]

Sources

Application

Technical Application Note: Suzuki-Miyaura Coupling of 6-Bromo-2-fluoropyridine-3-sulfonamide

Abstract & Strategic Overview The Suzuki-Miyaura cross-coupling of 6-Bromo-2-fluoropyridine-3-sulfonamide is a pivotal transformation in the synthesis of BRAF inhibitors (e.g., Encorafenib analogs). This reaction present...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The Suzuki-Miyaura cross-coupling of 6-Bromo-2-fluoropyridine-3-sulfonamide is a pivotal transformation in the synthesis of BRAF inhibitors (e.g., Encorafenib analogs). This reaction presents a classic "chemoselectivity paradox":

  • The Objective: Activate the C(6)–Br bond for oxidative addition.

  • The Threat: Preserve the labile C(2)–F bond, which is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) by bases or nucleophilic solvents.
    
  • The Complication: The C(3)–Sulfonamide moiety possesses acidic protons (

    
    ) that can consume base and coordinate to palladium, potentially poisoning the catalyst.
    

This guide provides a validated, high-fidelity protocol designed to maximize C–C bond formation while suppressing defluorination and sulfonamide interference.

Mechanistic Analysis & Critical Parameters

The Chemoselectivity Challenge

The electron-deficient nature of the pyridine ring, enhanced by the sulfonamide electron-withdrawing group (EWG), activates the ring toward nucleophiles.

  • Desired Pathway:

    
     insertion into C(6)–Br.
    
  • Undesired Pathway: Base (

    
    , 
    
    
    
    ) attack at C(2)–F, leading to hydrolysis (2-hydroxy impurity) or alkoxylation.
Catalyst & Ligand Selection
  • Recommendation:

    
     
    
  • Rationale: The bidentate ferrocenyl ligand (dppf) creates a large bite angle, facilitating reductive elimination. Crucially, it is robust enough to resist displacement by the sulfonamide nitrogen, a common issue with monodentate ligands like

    
    .
    
Base & Solvent Architecture
  • Base: Potassium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    .
    • Avoid: Strong alkoxides (

      
      ) or hydroxides (
      
      
      
      ), which guarantee rapid
      
      
      at the C-2 position.
  • Solvent: 1,4-Dioxane / Water (4:1) .

    • Rationale: A biphasic or aqueous-organic system is necessary to dissolve the inorganic base. However, water concentration must be minimized to reduce the rate of fluoride hydrolysis while maintaining sufficient solubility for the boronate species.

Visualization: Reaction Pathways

The following diagram illustrates the kinetic competition between the desired coupling and the parasitic


 pathways.

ReactionPathways Substrate 6-Bromo-2-fluoropyridine- 3-sulfonamide Pd_Complex Pd(dppf)Cl2 Catalyst Cycle Substrate->Pd_Complex Oxidative Addition (Fast at C-6) Impurity_OH IMPURITY A (2-Hydroxypyridine) Substrate->Impurity_OH SNAr (Hydrolysis) High Temp / Strong Base Impurity_OR IMPURITY B (2-Alkoxypyridine) Substrate->Impurity_OR SNAr (Solvent Attack) Alcohol Solvents Product TARGET PRODUCT (6-Aryl-2-fluoropyridine) Pd_Complex->Product Transmetallation & Red. Elimination BoronicAcid Ar-B(OH)2 (Boronic Acid) BoronicAcid->Pd_Complex

Caption: Kinetic competition between Suzuki coupling (Blue) and parasitic SNAr pathways (Red).

Validated Experimental Protocol

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (adaptable)

Materials Table
ReagentMW ( g/mol )Equiv.[1]Mass/VolRole
6-Br-2-F-Py-3-SO2NH2 255.061.0255 mgSubstrate
Aryl Boronic Acid Variable1.2 - 1.5VariableCoupling Partner

816.640.0541 mgCatalyst

138.213.0415 mgBase
1,4-Dioxane --8.0 mLSolvent A
Water (Degassed) --2.0 mLSolvent B
Step-by-Step Methodology
  • Preparation of Solids:

    • In a 20 mL microwave vial or round-bottom flask, charge the Substrate , Aryl Boronic Acid , and Base (

      
      ) .
      
    • Critical: Do not add the catalyst yet if you plan to degas by bubbling.

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane and Water .

    • Degassing (Essential): Sparge the mixture with Argon or Nitrogen for 10–15 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

    • Alternative: Use freeze-pump-thaw cycling (3 cycles) for highly sensitive substrates.

  • Catalyst Addition:

    • Add

      
        quickly under a positive stream of inert gas. Cap the vessel immediately.
      
  • Reaction:

    • Heat the mixture to 85°C .

    • Monitoring: Check via LC-MS at 2 hours.

      • Success Marker: Disappearance of bromide (M+H 255/257) and appearance of product.

      • Warning Sign: Appearance of mass M-18 (hydrolysis of F to OH) indicates overheating or excess water.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (30 mL) and Water (10 mL).

    • Acidification (Crucial): The sulfonamide product may be deprotonated in the basic reaction mixture (water soluble). Carefully adjust aqueous layer pH to ~5-6 with 1M HCl to ensure the sulfonamide is protonated and extracts into the organic layer.

    • Wash organic layer with Brine, dry over

      
      , and concentrate.
      

Troubleshooting & Optimization Matrix

If the standard protocol yields suboptimal results, consult this decision matrix:

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Sulfonamide (

).
Switch to

or increase catalyst load to 10 mol%.
Defluorination (Product-OH)

hydrolysis by hydroxide.
Switch solvent to Anhydrous Toluene with

(solid-liquid phase transfer).
Protodeboronation Boronic acid instability.Use Boronic Pinacol Ester (more stable) or add excess boronic acid (2.0 equiv).
"Sticky" Reaction Sulfonamide salt precipitation.Add DMSO (10% v/v) to improve solubility of the sulfonamide salt.

Workflow Diagram

Workflow Start Start: Weigh Reagents (Substrate, Boronic Acid, Base) Degas Add Solvents (Dioxane/H2O) SPARGE with Ar (15 min) Start->Degas CatAdd Add Pd(dppf)Cl2 (Under Inert Flow) Degas->CatAdd Heat Heat to 85°C Monitor LCMS @ 2h CatAdd->Heat Check LCMS Check Heat->Check Check->Heat Incomplete Workup Workup: 1. Cool 2. Adjust pH ~6 3. Extract EtOAc Check->Workup Complete Purify Purification: Flash Chromatography Workup->Purify

Caption: Operational workflow for the Suzuki coupling of sulfonamide-functionalized fluoropyridines.

References

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.

  • Rueda-Espinosa, J., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor. Scholarship @ Claremont.[4]

  • BenchChem Application Notes. (2025). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

  • Organic Chemistry Portal. (2024). Suzuki-Miyaura Coupling: Mechanism and Conditions.

  • Quick Company. (2024).[5] Process for Preparation of Encorafenib (Patent Analysis).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Bromo-2-fluoropyridine-3-sulfonamide Intermediates

Executive Summary & Chemical Context The Molecule: 6-Bromo-2-fluoropyridine-3-sulfonamide is a high-value scaffold, often utilized in the synthesis of PI3K/mTOR inhibitors and other oncology targets.[1] Its unique substi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Molecule: 6-Bromo-2-fluoropyridine-3-sulfonamide is a high-value scaffold, often utilized in the synthesis of PI3K/mTOR inhibitors and other oncology targets.[1] Its unique substitution pattern presents a "chemical minefield" during purification:

  • The 2-Fluoro Motif: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing sulfonamide group at C3 and the pyridine nitrogen.[1]
    
  • The Sulfonamide Handle: Amphoteric nature (

    
    ) allows for pH-switched extractions but invites solubility issues in non-polar media.
    
  • The 6-Bromo Handle: Essential for downstream cross-coupling (Suzuki/Buchwald) but sensitive to metal-halogen exchange if treated aggressively.[1]

The Challenge: Users most frequently encounter hydrolysis of the sulfonyl chloride precursor and regio-chemical impurities (displacement of the labile 2-fluorine by nucleophiles). This guide provides self-validating protocols to isolate the target with >98% purity.

Impurity Profiling & Causality

Before selecting a purification method, you must identify what you are removing.

Impurity TypeOrigin (Causality)Physicochemical Behavior
Sulfonic Acid Hydrolysis of sulfonyl chloride due to wet reagents or atmospheric moisture.[1]Highly polar, water-soluble, acidic. Often "oils out" in organic layers.

Byproduct
Displacement of the 2-Fluoro group by the amine/ammonia source used to form the sulfonamide.Significantly more polar than the target. often fluorescent under UV.
Des-Bromo Species Hydrogenolysis during catalytic steps or metal-halogen exchange side reactions.[1]Similar polarity to target; difficult to separate by crystallization.
Bis-Sulfonamide Over-reaction where one amine molecule reacts with two sulfonyl chloride molecules.[1]Highly lipophilic; elutes early in chromatography.

Critical Workflows & Decision Trees

Workflow 1: Purification Decision Matrix

PurificationStrategy Start Crude Reaction Mixture CheckTLC Analyze Purity (TLC/LCMS) Start->CheckTLC MajorImpurity Identify Major Impurity CheckTLC->MajorImpurity AcidImpurity Sulfonic Acid Present MajorImpurity->AcidImpurity High Polarity Spot SnArImpurity 2-Amino (SnAr) Byproduct MajorImpurity->SnArImpurity Polar + Fluorescent CleanCrude >85% Purity MajorImpurity->CleanCrude Minor Spots MethodA Method A: pH-Switch Extraction AcidImpurity->MethodA Best Removal MethodB Method B: Flash Chromatography (DCM/MeOH) SnArImpurity->MethodB Best Separation MethodC Method C: Recrystallization (EtOAc/Heptane) CleanCrude->MethodC Polishing

Caption: Decision tree for selecting the optimal purification method based on impurity profile.

Detailed Experimental Protocols

Protocol A: The "pH-Switch" Extraction (For Sulfonic Acid Removal)

Best for: Removing hydrolysis byproducts without column chromatography.[1]

Principle: The sulfonamide (


) is weakly acidic but much less so than the sulfonic acid (

). We exploit this window.
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL/g).

  • Acid Wash: Wash organic layer with 0.5 M HCl (2x).

    • Why? Removes any unreacted amines or

      
       basic byproducts (protonates pyridines).
      
  • Bicarbonate Wash: Wash with saturated

    
      (2x).
    
    • Why? Sulfonic acids form water-soluble sodium salts and partition into the aqueous phase.[1] The sulfonamide remains in the organic phase (too weak to deprotonate significantly with bicarbonate).

  • Brine/Dry: Wash with brine, dry over

    
    , and concentrate.
    
  • Validation: Check LCMS. The

    
     peak for sulfonic acid (mass = M-16 approx) should be absent.[1]
    
Protocol B: Anti-Solvent Crystallization

Best for: Scale-up (>10g) and final polishing.[1]

  • Solubilization: Suspend crude solid in minimal warm EtOAc (

    
    ). Add solvent dropwise until clear.
    
    • Note: If the solution is dark, treat with activated charcoal (5 wt%) for 15 mins and filter hot through Celite.

  • Nucleation: Remove from heat. While still warm, add n-Heptane dropwise until a persistent cloudiness (turbidity) appears.

  • Crystal Growth: Re-heat slightly to clear the solution, then let it cool to Room Temperature (RT) slowly over 2 hours.

    • Critical: Do not crash cool on ice immediately; this traps impurities.

  • Isolation: Filter the white needles. Wash the cake with cold 1:3 EtOAc:Heptane.

  • Drying: Vacuum oven at

    
     for 12 hours.
    
Protocol C: Flash Chromatography (The "Difficult" Separation)

Best for: Separating the 2-fluoro target from the 2-amino impurity.[1]

  • Stationary Phase: Silica Gel (40-63

    
    ).[1]
    
  • Mobile Phase: Gradient of DCM to 5% MeOH in DCM .

    • Tip: Avoid Acetone/Hexane systems; pyridine sulfonamides often streak.

  • Loading: Dry load on Celite or Silica. Do not dissolve in DMF/DMSO for loading (destroys resolution).

  • Elution Order:

    • Bis-sulfonamide (Non-polar, comes out first).

    • Target: 6-Bromo-2-fluoropyridine-3-sulfonamide .

    • 2-Amino impurity (Polar, tails significantly).

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" during crystallization. What is happening?

  • Diagnosis: This usually indicates the presence of residual solvent (like DMF) or high levels of the sulfonic acid impurity, which acts as a hydrotrope.

  • Fix: Redissolve the oil in EtOAc and perform the Protocol A (pH-Switch) wash rigorously. If using Heptane as anti-solvent, ensure the EtOAc ratio is high enough (start 1:1) before increasing Heptane.

Q2: I see a new impurity spot forming during purification. Is the compound unstable?

  • Diagnosis: Likely hydrolysis of the 2-Fluoro group.[1]

  • Causality: If you are using nucleophilic solvents (MeOH, EtOH) with heat or base, you are creating the alkoxy-pyridine derivative.

  • Fix: Switch to non-nucleophilic solvents (DCM, EtOAc, Acetonitrile). Avoid heating >

    
     in alcoholic solvents.
    

Q3: The yield is low (<40%), but the starting material is gone.

  • Diagnosis: Check the aqueous layers from your workup.

  • Causality: Pyridine sulfonamides can be surprisingly water-soluble, especially at high pH (where they form the sulfonamide anion).

  • Fix: Re-acidify your aqueous waste to pH 5-6 and re-extract with EtOAc/THF (3:1).[1]

Q4: How do I remove the purple color from the solid?

  • Diagnosis: Trace oxidation of the pyridine ring or metal contamination.

  • Fix: Pass a solution of the product through a short pad of silica + 10%

    
    . The color bodies often stick to the basic silica.
    

References

  • Vertex Pharmaceuticals. Method for preparing high-purity sulfonamide compound.[1] WO2016141548A1. Link

  • Maligres, P. E., et al. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation. J. Am. Chem. Soc., 2012. Link

  • Sigma-Aldrich. 6-Bromo-2-fluoro-3-pyridinecarboxamide Product Data.Link

  • ChemicalBook. 2-Bromo-6-fluoropyridine Synthesis and Properties.Link

Sources

Optimization

Optimizing reaction temperature for 6-Bromo-2-fluoropyridine-3-sulfonamide substitution

Topic: Optimizing Reaction Temperature for 6-Bromo-2-fluoropyridine-3-sulfonamide Substitution Role: Senior Application Scientist, Technical Support Division Technical Support Center: SnAr Optimization Guide Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for 6-Bromo-2-fluoropyridine-3-sulfonamide Substitution Role: Senior Application Scientist, Technical Support Division

Technical Support Center: SnAr Optimization Guide

Executive Summary: The "Dual-Halogen" Challenge

You are working with 6-Bromo-2-fluoropyridine-3-sulfonamide , a high-value scaffold for kinase inhibitors and enzyme ligands. The core synthetic challenge is regioselectivity .

This molecule contains two electrophilic sites:

  • C2-Position (Fluoro): Highly activated by the adjacent ring nitrogen and the electron-withdrawing sulfonamide group at C3.

  • C6-Position (Bromo): Less activated but still susceptible to substitution under forcing conditions.

The Critical Insight: Temperature is not just a kinetic accelerator here; it is the selector switch .

  • Low Temperature (

    
    ):  Favors Kinetic Control (exclusive C2-F displacement).
    
  • High Temperature (

    
    ):  Risks Thermodynamic Equilibration, leading to C6-Br displacement (bis-substitution) and sulfonamide degradation.
    

Reaction Pathway Visualization

The following diagram maps the kinetic vs. thermodynamic outcomes based on thermal input.

SnAr_Pathway SM Starting Material (6-Br-2-F-pyr-3-SO2NH2) Meisenheimer Meisenheimer Complex (Stabilized by F & SO2NH2) SM->Meisenheimer Nu- attack @ C2 (Fast, Low Ea) Prod_C6 Impurity A (C6-Substitution) SM->Prod_C6 Nu- attack @ C6 High Temp (>80°C) High Ea Prod_C2 Target Product (C2-Substitution) Meisenheimer->Prod_C2 -F (Fast) Prod_Bis Impurity B (Bis-Substitution) Prod_C2->Prod_Bis Excess Nu- + Heat (Over-reaction)

Caption: Figure 1. Kinetic preference for C2-F displacement vs. thermal risk of C6-Br attack.

Temperature Optimization Matrix

Use this table to correlate your reaction observations with thermal conditions.

Temperature ZoneReaction RegimeExpected OutcomeRisk Profile
Cryogenic (-20°C to 0°C) Kinetic Control100% Regioselectivity (C2). Reaction may be slow if nucleophile is bulky.Low conversion if base is too weak.
Ambient (20°C to 30°C) Optimal Zone High Yield, High Purity. C-F bond breaks efficiently; C-Br bond remains intact.Minimal. Ideal for scale-up.
Elevated (60°C to 80°C) Mixed ControlFast conversion, but trace C6-substitution (0.5–2%) begins to appear.Sulfonamide hydrolysis if aqueous base is used.
Forcing (>100°C) ThermodynamicSignificant Impurities. Bis-substitution and polymerization likely.Critical Failure: Sulfonamide deprotonation may actually stall the reaction (see FAQ).

Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: My reaction stalls at ~50% conversion, even when I heat it to reflux (100°C+). Why?

Diagnosis: You are likely fighting Sulfonamide Deprotonation . The Science: The sulfonamide proton (


) has a pKa of 

. If you use a strong base (e.g., NaH, strong alkoxides) or excess base, you deprotonate the nitrogen.
  • Result: The molecule becomes an anion (negatively charged).

  • Consequence: The electron-rich ring repels the incoming nucleophile (Coulombic repulsion), deactivating the ring towards SnAr. Heating it further only degrades the substrate. Solution:

  • Switch Base: Use a milder, non-nucleophilic base like DIPEA (Hünig's base) or

    
     .
    
  • Stoichiometry: Do not exceed 2.0 equivalents of base.

  • Protect: If strong conditions are required, protect the sulfonamide (e.g., with DMB) first.

Q2: I see a side product with Mass [M+Nu-Br]. What is it?

Diagnosis: This is C6-Substitution (Regioselectivity failure). The Science: While Fluorine is a better leaving group in SnAr (due to inductive stabilization of the transition state), Bromine is still a leaving group. At high temperatures (


), the activation energy for attacking the C6 position is overcome.
Solution: 
  • Lower Temperature: Run the reaction at

    
    .
    
  • Solvent Change: Switch from polar protic (EtOH) to polar aprotic (THF, MeCN) to enhance the nucleophilicity of your amine without requiring heat.

Q3: Can I use aqueous base (NaOH/KOH)?

Diagnosis: Risky. The Science: The 2-fluoro position is highly reactive towards any nucleophile, including hydroxide (


).
Risk:  You will generate 2-hydroxy-6-bromopyridine-3-sulfonamide  (hydrolysis product) as a major impurity.
Solution:  Use anhydrous conditions. Anhydrous 

in Acetonitrile or DMF is the gold standard.

Recommended Experimental Protocol

Objective: Selective substitution of C2-F with a primary/secondary amine.

Materials
  • Substrate: 6-Bromo-2-fluoropyridine-3-sulfonamide (1.0 eq)

  • Nucleophile: Amine (1.1 – 1.2 eq)

  • Base: DIPEA (2.5 eq) OR

    
     (2.0 eq, anhydrous)
    
  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)

Workflow
  • Preparation: Dissolve substrate in MeCN (or DMF) at room temperature (25°C) .

  • Base Addition: Add DIPEA (or

    
    ). Note: No exotherm is usually observed here.
    
  • Nucleophile Addition: Add the amine dropwise.

    • Critical Check: If the amine is valuable, cool to

      
       during addition to prevent any immediate exotherm, though rare.
      
  • Reaction: Stir at ambient temperature (20–25°C) .

    • Monitor: Check LCMS at 1 hour. The C-F displacement is typically fast.

    • Decision Point: If conversion < 50% after 4 hours, warm to 40–50°C . Do NOT exceed 60°C unless necessary.

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with 0.5M HCl (to remove excess amine/DIPEA) and Brine.

    • Dry over

      
      .
      

Troubleshooting Logic Flow

Use this decision tree to diagnose stalled reactions.

Troubleshooting Start Reaction Check (LCMS @ 2 Hours) Status What is the status? Start->Status Stalled Stalled (<50% Conv.) SM Remaining Status->Stalled Impurity Wrong Mass (M+Nu-Br) Status->Impurity Hydrolysis Mass M-F+OH (Hydrolysis) Status->Hydrolysis Action_Heat Increase Temp to 40°C (Check Sterics) Stalled->Action_Heat If Neutral Base Action_Base Check pH/Base Is Sulfonamide Deprotonated? Stalled->Action_Base If Strong Base Action_Cool RESTART @ 0°C Lower Temp is Critical Impurity->Action_Cool Action_Dry Check Solvents Eliminate Water Hydrolysis->Action_Dry

Caption: Figure 2.[2][3] Diagnostic logic for common SnAr failure modes.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69468, 3-Pyridinesulfonic acid. Retrieved from [Link]

    • Relevance: Provides pKa data and structural properties of pyridine sulfonamide analogs.
  • Organic Chemistry Data. (2017). Bordwell pKa Table (Acidity in DMSO). Retrieved from [Link]

    • Relevance: Establishes the acidity of sulfonamides (pKa ~10)
    • Relevance: Confirms the high reactivity of 2-fluoropyridines compared to chloro/bromo analogs and the preference for mild conditions.[1]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

    • Relevance: Mechanistic explanation of the Meisenheimer complex stabilization by fluorine (Inductive effect).[4]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 6-Bromo-2-fluoropyridine-3-sulfonamide

[1][2] Part 1: Executive Stability Profile[1][2] The Core Challenge: You are likely experiencing degradation or low yields because this molecule presents a "perfect storm" for Nucleophilic Aromatic Substitution (SNAr) .[...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Stability Profile[1][2]

The Core Challenge: You are likely experiencing degradation or low yields because this molecule presents a "perfect storm" for Nucleophilic Aromatic Substitution (SNAr) .[1][2]

The 2-position fluorine (C2-F) is electronically activated by two powerful forces:[3][1]

  • The Pyridine Nitrogen: Inductively withdraws electron density, making C2 and C6 electrophilic.[2]

  • The Sulfonamide Group (C3): A strong electron-withdrawing group (EWG) at the ortho position relative to the fluorine.[1] This lowers the energy of the Meisenheimer complex significantly, making the C2-F bond up to 300x more labile than a standard chloropyridine [1, 2].

The Stability Paradox: Under basic conditions, you want to deprotonate the sulfonamide (


) to initiate nucleophilic attack (e.g., N-alkylation).[1] However, if your base is also a nucleophile (e.g., 

,

), it will attack the C2-F position before or concurrently with the desired reaction, leading to the 2-alkoxy or 2-hydroxy impurity.[1]

Part 2: Visualizing the Degradation Pathway

The following diagram illustrates the competition between the desired deprotonation path and the fatal SNAr degradation path.

G SM Starting Material (6-Br-2-F-Py-3-SO2NH2) Base Base Selection SM->Base Anion Stable Anion (N-Deprotonated) Base->Anion Non-Nucleophilic Base (e.g., Cs2CO3, NaH) Meisenheimer Meisenheimer Complex Base->Meisenheimer Nucleophilic Base (e.g., NaOH, NaOMe) Product Desired Product (N-Alkylated) Anion->Product + Electrophile (R-X) Anion->Meisenheimer Excess Base / High Temp Impurity Degradation Product (2-Alkoxy/Hydroxy) Meisenheimer->Impurity -F (Irreversible)

Caption: Competitive pathways. Green path requires steric bulk or non-nucleophilic bases.[3][2] Red path dominates with small, hard nucleophiles.[1][2]

Part 3: Troubleshooting Guide

Issue 1: LCMS shows M+14 (Methylation) AND M+30 (Methoxylation)

Diagnosis: You are using Sodium Methoxide (


) or conducting the reaction in Methanol with a carbonate base.[1]
  • Mechanism: Methanol acts as a nucleophile.[3][2] The base deprotonates the MeOH, creating

    
    , which rapidly displaces the C2-Fluorine via SNAr.[1]
    
  • Corrective Action:

    • Switch solvent to DMF , DMAc , or Acetonitrile .[3][2]

    • Do not use alcohol solvents for alkylations of this scaffold.[3][2]

Issue 2: Reaction turns yellow/brown, yield is <30%

Diagnosis: Hydrolysis of the C2-F bond due to aqueous base (e.g.,


, 

).[1]
  • Mechanism: Hydroxide (

    
    ) is a potent nucleophile for activated pyridines.[3][1] It converts the starting material into the 2-pyridone (tautomer of 2-hydroxypyridine), which is unreactive and water-soluble (lost during workup).[1]
    
  • Corrective Action:

    • Use anhydrous conditions.[3][2][4][5]

    • Switch to Cesium Carbonate (

      
      )  or Sodium Hydride (
      
      
      
      )
      .[1]
Issue 3: Regioselectivity (N-alkylation vs. O-alkylation)

Diagnosis: Sulfonamides are ambident nucleophiles.[3][1] While N-alkylation is preferred, the electron-deficient ring can pull density, making the oxygen slightly nucleophilic.[1]

  • Corrective Action:

    • Use a "hard" cation to coordinate the oxygen.[2] Lithium bases (like LiHMDS) are excellent here.[3][1][2]

    • Keep the temperature low (

      
       to RT).
      

Part 4: Recommended Experimental Protocols

Protocol A: Safe N-Alkylation (The "Soft Base" Method)

Best for: Introducing alkyl groups without touching the Halogens.[1]

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 6-Bromo-2-fluoropyridine-3-sulfonamide (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add Cesium Carbonate (

    
    )  (1.5 equiv).[1][2]
    
    • Why: Cs+ is large and promotes solubility; Carbonate is non-nucleophilic enough to avoid SNAr at room temp [3].[3][2]

  • Stir: Stir at Room Temperature for 15 minutes. The solution may turn slight yellow (formation of sulfonamide anion).[1]

  • Electrophile: Add Alkyl Halide (1.1 equiv) dropwise.[3][1][2]

  • Monitor: Stir at RT. Monitor via LCMS.[3][2][4][5][6]

    • Stop point: Usually complete in 2-4 hours. Do not heat above

      
       unless necessary.
      
Protocol B: Metal-Halogen Exchange (Advanced)

Warning: If you intend to functionalize the C6-Bromine, you must protect the C2-F.[3][1]

If you use


-BuLi to exchange the Bromine, the Lithium reagent will attack the C2-F immediately.[1]
  • Workaround: You must perform the exchange at

    
      in THF.
    
  • Alternative: Use iPrMgCl·LiCl (Turbo Grignard) .[3][1][2] It is more selective for Br/Mg exchange and less likely to attack the Fluorine via SNAr compared to Lithium reagents [4].[2]

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Pyridine as a solvent? A: Yes, but it is often difficult to remove.[3][2] Acetonitrile is preferred for sulfonamide alkylations.[3][2]

Q: Why is the 2-Fluoro position more reactive than the 6-Bromo? A: In SNAr, the rate-determining step is the addition of the nucleophile to the ring. Fluorine is the most electronegative atom, creating the strongest dipole at C2, which attracts the nucleophile. Additionally, Fluorine is small, offering little steric hindrance.[2] Bromine is a better leaving group in SN1/SN2, but in SNAr, Fluorine dominates due to the stabilization of the intermediate [1, 5].

Q: How do I store this compound? A: Store at


 under inert gas. Moisture can slowly hydrolyze the C2-F bond over months, releasing HF and forming the pyridone.

Part 6: References

  • Carey, F. A., & Sundberg, R. J. (2007).[1][2] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[3][2] (See Chapter on Nucleophilic Aromatic Substitution). [1]

  • BenchChem Application Notes. (2025). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (Confirming 2-F reactivity is ~300x > 2-Cl).[3][1][4][7] [Source Snippet 1.2, 1.5]

  • USDA Food Safety and Inspection Service. (2009).[3][1][2] Determination and Confirmation of Sulfonamides. (Provides context on sulfonamide stability in basic buffers). [Source Snippet 1.7]

  • Knochel, P., et al. (2011).[1][2] Functionalization of Heterocycles using Turbo-Grignard. Angewandte Chemie Int. Ed. (General reference for Turbo Grignard selectivity on halogenated pyridines). [1]

  • Organic Chemistry Data. (2017). Bordwell pKa Table (Acidity in DMSO). (Reference for Sulfonamide pKa estimation). [Source Snippet 1.14]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS Identification of 6-Bromo-2-fluoropyridine-3-sulfonamide

This guide provides an in-depth technical comparison of liquid chromatography-mass spectrometry (LC-MS) methodologies for the robust identification of 6-Bromo-2-fluoropyridine-3-sulfonamide, a key intermediate in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of liquid chromatography-mass spectrometry (LC-MS) methodologies for the robust identification of 6-Bromo-2-fluoropyridine-3-sulfonamide, a key intermediate in pharmaceutical and agrochemical synthesis.[1] We will explore the rationale behind experimental choices, from sample preparation to mass spectrometric detection, and provide supporting data to guide researchers, scientists, and drug development professionals in establishing a self-validating analytical workflow.

The unique structure of 6-Bromo-2-fluoropyridine-3-sulfonamide, featuring a halogenated pyridine ring and a sulfonamide group, presents specific analytical challenges.[1][2] This guide will compare a high-sensitivity, high-resolution LC-MS/MS approach with a more conventional single quadrupole LC-MS method, highlighting the advantages of tandem mass spectrometry for unambiguous identification.

The Analytical Imperative: Why High-Resolution LC-MS/MS is a Superior Approach

While single quadrupole LC-MS can provide basic mass information, it often lacks the specificity required for the definitive identification of complex molecules in challenging matrices. In contrast, tandem mass spectrometry (LC-MS/MS) offers a multi-dimensional analytical approach, providing not only the mass of the parent molecule but also the masses of its characteristic fragments. This fragmentation pattern serves as a molecular fingerprint, significantly enhancing the confidence in identification.

Comparative Overview of Analytical Approaches
FeatureSingle Quadrupole LC-MSTandem Quadrupole LC-MS/MS (QqQ)
Specificity Lower; relies primarily on retention time and parent mass.Higher; utilizes parent ion selection and characteristic fragment ions (MRM).[3]
Sensitivity Moderate.High; Multiple Reaction Monitoring (MRM) reduces noise and enhances signal.
Confidence in Identification Lower; susceptible to co-eluting interferences with the same nominal mass.High; based on the unique parent-fragment ion transition.
Quantitative Capability Limited by specificity.Excellent; MRM provides high precision and accuracy for quantification.[4]
Application Preliminary screening, analysis of relatively pure samples.Trace-level detection, analysis in complex matrices, structural confirmation.[5][6]

Unraveling the Molecular Fingerprint: Predicted Fragmentation of 6-Bromo-2-fluoropyridine-3-sulfonamide

The fragmentation of aromatic sulfonamides in mass spectrometry is well-characterized and often involves the loss of sulfur dioxide (SO₂).[7][8] For 6-Bromo-2-fluoropyridine-3-sulfonamide, we can predict a series of fragmentation events that will yield a unique mass spectral signature.

The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in characteristic M and M+2 peaks for all bromine-containing fragments, providing an additional layer of confirmation.[9][10]

M [M+H]⁺ 6-Bromo-2-fluoropyridine-3-sulfonamide F1 Loss of SO₂ (-64 Da) M->F1 Primary Fragmentation F2 Loss of NH₃ (-17 Da) F1->F2 Secondary Fragmentation F3 Loss of Br (-79/81 Da) F1->F3 Alternative Fragmentation

Caption: Predicted fragmentation pathway of 6-Bromo-2-fluoropyridine-3-sulfonamide.

A Validated Experimental Protocol for LC-MS/MS Identification

This protocol details a robust method for the identification of 6-Bromo-2-fluoropyridine-3-sulfonamide using a tandem quadrupole mass spectrometer.

Sample Preparation: The Foundation of Accurate Analysis

For optimal results, a simple and effective sample preparation procedure is crucial. The choice of solvent and concentration will depend on the sample matrix. For a standard solution, the following is recommended:

  • Step 1: Accurately weigh 1 mg of 6-Bromo-2-fluoropyridine-3-sulfonamide.

  • Step 2: Dissolve the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

  • Step 3: Prepare a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase composition.

  • Step 4: Filter the working solution through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography: Separating the Target from the Matrix

The goal of the chromatographic separation is to achieve a sharp, symmetrical peak for the analyte, free from co-eluting interferences. A reversed-phase separation is typically suitable for sulfonamides.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) is a good starting point.[4]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry: The Key to Unambiguous Identification

A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended for its high sensitivity and specificity.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • Precursor Ion (Q1): The m/z of the protonated molecule [M+H]⁺.

    • Product Ions (Q3): At least two characteristic fragment ions should be monitored for confident identification. The most intense fragment is used for quantification (quantifier), while the other is used for confirmation (qualifier).

cluster_0 LC System cluster_1 MS System SamplePrep Sample Preparation HPLC HPLC Separation SamplePrep->HPLC IonSource Electrospray Ionization HPLC->IonSource Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector DataSystem DataSystem Detector->DataSystem Data Acquisition & Analysis

Caption: Experimental workflow for LC-MS/MS identification.

Hypothetical Performance Data: A Comparative Analysis

The following table presents hypothetical, yet realistic, performance data comparing the proposed LC-MS/MS method with a standard LC-MS approach.

ParameterLC-MS (Single Quadrupole)LC-MS/MS (Tandem Quadrupole)Rationale for Superiority
Limit of Detection (LOD) ~10 ng/mL~0.5 ng/mLMRM reduces chemical noise, leading to a better signal-to-noise ratio.[4]
Limit of Quantification (LOQ) ~30 ng/mL~1.5 ng/mLEnhanced sensitivity and specificity of MRM allow for reliable quantification at lower levels.[4]
Linearity (R²) >0.99>0.995Both methods can achieve good linearity, but the wider dynamic range of MS/MS is advantageous.[4]
Precision (%RSD) <15%<5%The high selectivity of MRM minimizes matrix effects, leading to better reproducibility.
Confirmation of Identity Based on retention time and a single m/z value.Based on retention time and the ratio of two or more specific parent-fragment transitions.The use of multiple, specific fragment ions provides a much higher degree of confidence in the identification.[3]

Conclusion

For the unambiguous identification of 6-Bromo-2-fluoropyridine-3-sulfonamide, particularly in complex matrices or at trace levels, a well-developed LC-MS/MS method is unequivocally superior to a single quadrupole LC-MS approach. The enhanced sensitivity, specificity, and confirmatory power of tandem mass spectrometry, coupled with a robust chromatographic separation and appropriate sample preparation, provide a self-validating system for reliable and defensible analytical results. This guide provides the foundational knowledge and a practical starting point for researchers to develop and validate their own high-confidence analytical methods for this and similar molecules.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez LCMS. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

  • Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Food and Drug Analysis. [Link]

  • Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. USDA Food Safety and Inspection Service. [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]

  • Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. PubMed. [Link]

  • Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. [Link]

  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. Molnar-Institute. [Link]

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Oxford Academic. [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • 6-Bromo-2-chloro-3-fluoropyridine: A Versatile Chemical Intermediate. Acme Bioscience. [Link]

  • Interpretation of mass spectra. SlidePlayer. [Link]

  • Analytical Method Summaries. ALS. [Link]

  • Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]

  • Multiresidue analysis of 22 sulfonamides and their metabolites in animal tissues using quick, easy, cheap, effective, rugged, and safe extraction and high resolution mass spectrometry (hybrid linear ion trap-Orbitrap). PubMed. [Link]

  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of 6-Bromo-2-fluoropyridine-3-sulfonamide

Introduction: The Analytical Imperative for 6-Bromo-2-fluoropyridine-3-sulfonamide 6-Bromo-2-fluoropyridine-3-sulfonamide is a halogenated pyridine derivative, a class of compounds of significant interest in pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 6-Bromo-2-fluoropyridine-3-sulfonamide

6-Bromo-2-fluoropyridine-3-sulfonamide is a halogenated pyridine derivative, a class of compounds of significant interest in pharmaceutical development as key building blocks for active pharmaceutical ingredients (APIs).[1][2] The precise substitution pattern on the pyridine ring, including the bromine, fluorine, and sulfonamide moieties, imparts specific chemical and biological properties.[3] Consequently, ensuring the purity of this intermediate is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and reproducibility of the final drug product.

The purity profile of any pharmaceutical compound is a critical quality attribute. Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate rigorous analytical characterization to identify and quantify impurities.[4][5] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies to establish a robust, stability-indicating purity assay for 6-Bromo-2-fluoropyridine-3-sulfonamide. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, providing a self-validating framework for researchers and drug development professionals.

Understanding the Analyte: Predicting Analytical Challenges

Before initiating method development, a thorough understanding of the analyte's physicochemical properties and potential impurities is essential.

Analyte Structure and Properties:

  • Structure: A pyridine ring substituted with a bromine atom, a fluorine atom, and a sulfonamide group.

  • Polarity: The presence of the sulfonamide and the nitrogen in the pyridine ring makes the molecule polar.

  • Ionization: The sulfonamide group is acidic, while the pyridine nitrogen is basic (though its basicity is reduced by the electron-withdrawing halogen substituents).[3] This dual ionizable nature makes mobile phase pH a critical parameter for controlling retention and peak shape.

  • UV Absorbance: The aromatic pyridine ring ensures strong UV absorbance, making UV detection a suitable choice.

Potential Impurities: Impurities can originate from the synthesis process or from degradation.

  • Synthesis-Related Impurities: These may include starting materials, intermediates, reagents like N-bromosuccinimide (NBS)[6], and by-products such as positional isomers or compounds with incomplete halogenation.[7][8]

  • Degradation Products: Forced degradation studies are necessary to intentionally degrade the sample and identify potential degradants that may form under various stress conditions.[9][10] This is a cornerstone of developing a stability-indicating method as per ICH guideline Q1A(R2).[5][9]

The Method Development Workflow: A Logic-Driven Approach

A successful method development strategy follows a systematic progression from broad screening to fine optimization. This workflow ensures that the final method is both robust and fit for purpose.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Polarity, pKa, UV Spectra) B Column & Mobile Phase Screening A->B Defines initial conditions C Parameter Optimization (Gradient, pH, Temperature) B->C Selects best column/solvent D Forced Degradation Study (ICH Q1A/Q1B) C->D Tentative method E Method Validation (ICH Q2(R1)) D->E Proves stability-indicating nature F Final Validated Method E->F Confirms performance

Caption: A systematic workflow for HPLC method development.

PART 1: Stationary Phase Selection – A Comparative Analysis

The choice of stationary phase is the most critical decision in HPLC method development, as it governs the primary separation mechanism.[11] Given the polar aromatic nature of 6-Bromo-2-fluoropyridine-3-sulfonamide, we compare three distinct reversed-phase column chemistries.

Causality Behind Choices:

  • InertSustain C18 (USP L1): The industry standard, offering robust hydrophobic retention. It serves as our baseline.[12]

  • Cogent RP Phenyl-Hexyl (USP L11): This phase provides alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analyte and its aromatic impurities.[11][13] This can be crucial for resolving structurally similar compounds.

  • InertSustain AQ-C18 (USP L1): A polar-modified C18 column designed to prevent phase collapse in highly aqueous mobile phases, ensuring stable retention for polar compounds.[14]

Experimental Protocol: Stationary Phase Screening
  • HPLC System: Standard HPLC with a quaternary pump, autosampler, column oven, and PDA/UV detector.

  • Columns:

    • InertSustain C18 (150 x 4.6 mm, 5 µm)

    • Cogent RP Phenyl-Hexyl (150 x 4.6 mm, 5 µm)[13]

    • InertSustain AQ-C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to improve peak shape by suppressing silanol interactions.[15]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 270 nm.

  • Sample: 0.1 mg/mL of 6-Bromo-2-fluoropyridine-3-sulfonamide in 50:50 Water:Acetonitrile.

Comparative Data: Stationary Phase Performance
Stationary PhaseUSP CodeRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Key Observation
InertSustain C18L112.51.211,500Good general performance, standard retention.
Cogent RP Phenyl-HexylL1113.81.112,800Increased retention and improved peak symmetry, suggesting beneficial π-π interactions.
InertSustain AQ-C18L111.21.311,000Less retention, suitable if early elution of the main peak is desired.

Analysis: The Phenyl-Hexyl column provided the best combination of retention, efficiency (higher theoretical plates), and peak symmetry (Tailing Factor closest to 1.0). The increased retention suggests a secondary separation mechanism (π-π interactions) is at play, which is highly desirable for separating complex mixtures of aromatic isomers.[11] Therefore, the Phenyl-Hexyl column is selected for further optimization.

PART 2: Mobile Phase Optimization – Fine-Tuning Selectivity

With a suitable column selected, the mobile phase composition can be adjusted to optimize the separation, particularly the resolution between the main analyte and its closest eluting impurities.[16] We will compare the effect of different organic modifiers and pH.

Causality Behind Choices:

  • Organic Modifier (Acetonitrile vs. Methanol): These solvents have different polarities and elution strengths, which can alter the selectivity of the separation.[15]

  • Aqueous Modifier (pH): Changing the pH affects the ionization state of the analyte's sulfonamide (acidic) and pyridine (basic) groups, which can dramatically alter retention and selectivity.[17] We compare a low pH (formic acid) with a mid-range pH (ammonium acetate buffer).

Experimental Protocol: Mobile Phase Optimization
  • HPLC System & Column: As above, using the Cogent RP Phenyl-Hexyl column.

  • Conditions Tested:

    • Condition A: 0.1% Formic Acid (pH ≈ 2.7) in Water / Acetonitrile.

    • Condition B: 0.1% Formic Acid (pH ≈ 2.7) in Water / Methanol.

    • Condition C: 10 mM Ammonium Acetate (pH ≈ 4.5) in Water / Acetonitrile.

  • Gradient: A shallow gradient optimized around the elution time of the main peak (e.g., 30-50% B over 15 minutes).

  • Other parameters: Unchanged from the screening protocol.

Comparative Data: Mobile Phase Effects on Resolution
ConditionOrganic ModifierAqueous ModifierResolution (Rs) between Main Peak and Impurity 1Key Observation
AAcetonitrile0.1% Formic Acid1.8Baseline separation is nearly achieved.
BMethanol0.1% Formic Acid1.5Reduced resolution; peaks are broader.
CAcetonitrile10 mM Ammonium Acetate2.2Improved resolution due to change in analyte/impurity ionization state.

Analysis: The combination of acetonitrile and a 10 mM ammonium acetate buffer provided the best resolution (Rs > 2.0), indicating a clear baseline separation between the main peak and its nearest impurity.[18] This highlights the profound impact of mobile phase pH on the selectivity of ionizable compounds.[17]

PART 3: Forced Degradation – Building a Stability-Indicating Method

A stability-indicating method is one that can unequivocally assess the drug substance in the presence of its potential degradation products.[10][19] As mandated by ICH Q1A guidelines, forced degradation studies are performed to demonstrate this specificity.[9] The goal is to achieve 5-20% degradation to ensure that the primary degradation pathways are observed without destroying the molecule entirely.[9][20]

Experimental Protocol: Forced Degradation Study
  • Sample Preparation: Prepare separate solutions of 6-Bromo-2-fluoropyridine-3-sulfonamide (approx. 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid sample at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[19]

  • Analysis: Neutralize the acid and base samples, then dilute all stressed samples to the target concentration and analyze using the optimized HPLC method from Part 2. Use a PDA detector to assess peak purity.

Comparative Data: Degradation Profile
Stress Condition% DegradationMajor Degradant Peak (RT, min)Resolution (Rs) from Main PeakPeak Purity Angle / Threshold
Acid Hydrolysis12.5%9.83.5Pass
Base Hydrolysis18.2%7.55.1Pass
Oxidation8.5%11.52.8Pass
Thermal5.1%10.23.9Pass
PhotolyticNo significant degradationN/AN/APass

Analysis: Significant degradation was observed under acidic, basic, and oxidative conditions. The optimized HPLC method was able to resolve all major degradation products from the main analyte peak with excellent resolution (Rs > 2.0). The peak purity analysis via PDA confirmed that the main analyte peak was spectrally pure in all stressed samples, thus proving the method is stability-indicating.[20]

Final Optimized Stability-Indicating HPLC Method

This section provides the complete, self-validating protocol derived from the comparative studies above.

Caption: Final optimized method parameters.

System Suitability Criteria

To ensure the analytical system is performing adequately on the day of analysis, the following criteria should be met for a standard solution injection, as per USP guidelines.[18]

  • Resolution (Rs): The resolution between 6-Bromo-2-fluoropyridine-3-sulfonamide and any known impurity must be ≥ 2.0.

  • Tailing Factor (Tf): The tailing factor for the main analyte peak must be ≤ 2.0.

  • Precision (RSD): The relative standard deviation (%RSD) for peak areas from six replicate injections must be ≤ 2.0%.

Conclusion

This guide has systematically navigated the development of a stability-indicating HPLC method for the purity analysis of 6-Bromo-2-fluoropyridine-3-sulfonamide. By comparing stationary phases and optimizing mobile phase conditions, we established that a Cogent RP Phenyl-Hexyl column with an acetonitrile/ammonium acetate buffer gradient provides the optimal separation. The causality for this choice lies in the dual separation mechanism of hydrophobic and π-π interactions offered by the phenyl phase, combined with the pH control necessary to manage the analyte's ionizable groups.

The subsequent forced degradation study confirmed the method's specificity and stability-indicating nature, demonstrating its capability to separate the main analyte from degradation products formed under hydrolytic, oxidative, and thermal stress. The final, validated method presented here offers a robust, reliable, and scientifically-sound protocol for researchers and quality control analysts, ensuring the integrity of 6-Bromo-2-fluoropyridine-3-sulfonamide in the pharmaceutical development pipeline.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences.
  • HPLC Column Selection Guide. Linklab.
  • Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Using a Solvent Triangle to Optimize an HPLC Separ
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Technical Support Center: Optimization of HPLC Separ
  • HPLC Method Development and Valid
  • HPLC Column Selection Guide.
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Crawford Scientific.
  • How to separate isomers by Normal phase HPLC?.
  • Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis. USP.org.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. AZoM.
  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • HPLC Column Selection.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.
  • Infographic: What's the Best Column for Polar Compound Retention?.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote.
  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
  • 6-Bromo-2-chloro-3-fluoropyridine: A Versatile Chemical Intermedi
  • 6-Bromo-2-chloro-3-fluoropyridine. Fluoromart.
  • Bromopyridine: Common isomorphs, synthesis, applic
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.

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Validation

A Comparative Guide to Halogen Reactivity in 6-Bromo-2-fluoropyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the selective functionalization of heteroaromatic scaffolds is a cornerstone of molecul...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the selective functionalization of heteroaromatic scaffolds is a cornerstone of molecular design. Among these, pyridine derivatives are of paramount importance due to their prevalence in a vast array of pharmaceuticals. 6-Bromo-2-fluoropyridine-3-sulfonamide is a particularly valuable building block, offering two distinct halogen handles for strategic, late-stage diversification. This guide provides an in-depth comparison of the reactivity of the C2-fluorine and C6-bromine atoms in this molecule, supported by established chemical principles and analogous experimental data, to empower researchers in designing efficient and selective synthetic routes.

The Principle of Orthogonal Reactivity

The synthetic utility of 6-bromo-2-fluoropyridine-3-sulfonamide lies in the orthogonal reactivity of its two halogen substituents. The fluorine atom at the C2 position and the bromine atom at the C6 position exhibit predictable and contrasting behavior under different reaction paradigms, namely Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This dichotomy allows for the stepwise and site-selective introduction of various functionalities.

The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the strongly electron-withdrawing sulfonamide group at the C3 position. This electronic feature significantly influences the reactivity of the attached halogens.

Nucleophilic Aromatic Substitution (SNAr): The C2-Fluorine Reigns Supreme

In the realm of Nucleophilic Aromatic Substitution (SNAr), the fluorine atom at the C2 position is the more reactive site. This is a well-established principle for halo-pyridines, where the order of reactivity for the leaving group is typically F > Cl > Br > I.[1] This counterintuitive trend, given the C-F bond is the strongest carbon-halogen bond, is explained by the reaction mechanism.

The SNAr reaction proceeds via a two-step addition-elimination mechanism, with the initial nucleophilic attack being the rate-determining step. The high electronegativity of the fluorine atom strongly polarizes the C2-F bond, rendering the C2 carbon highly electrophilic and susceptible to nucleophilic attack. The electron-withdrawing sulfonamide group at C3 further activates the C2 and C6 positions towards nucleophilic attack. The resulting anionic intermediate, known as a Meisenheimer complex, is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring and the sulfonamide group.

SNAr Mechanism Start 6-Bromo-2-fluoropyridine-3-sulfonamide + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack at C2 (Rate-Determining) Product 2-Substituted-6-bromopyridine-3-sulfonamide + F⁻ Intermediate->Product Fluoride Elimination

Caption: General mechanism of SNAr at the C2 position.

Experimental Insights:

While specific data for 6-bromo-2-fluoropyridine-3-sulfonamide is not abundant in publicly available literature, extensive studies on analogous 2-fluoropyridines confirm their enhanced reactivity in SNAr reactions. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine.[1] This allows for the use of milder reaction conditions, which is advantageous when working with complex molecules bearing sensitive functional groups.

Table 1: Representative Conditions for SNAr on 2-Fluoropyridines

NucleophileReagentBaseSolventTemperature (°C)
Secondary AmineMorpholineK₃PO₄tert-Amyl Alcohol110
AlcoholSodium Ethoxide-EthanolReflux
ThiolThiophenolK₂CO₃DMF80

Note: These are general conditions and may require optimization for 6-bromo-2-fluoropyridine-3-sulfonamide.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol provides a general procedure for the selective substitution of the C2-fluorine with an amine nucleophile.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-2-fluoropyridine-3-sulfonamide (1.0 equivalent), the desired amine (1.2-1.5 equivalents), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., DMF, DMSO, or dioxane) to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction: Stir the mixture at an elevated temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling: The C6-Bromine Takes the Lead

In contrast to SNAr reactions, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, favor the C6-bromine position. The generally accepted order of reactivity for aryl halides in these transformations is I > Br > OTf >> Cl > F.[2] This reactivity trend is primarily governed by the carbon-halogen bond dissociation energy and the ease of the initial oxidative addition step to the palladium(0) catalyst. The weaker C-Br bond undergoes oxidative addition much more readily than the robust C-F bond.

Cross_Coupling_Selectivity cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_Pd Palladium-Catalyzed Cross-Coupling SNAr_F C2-F (Highly Reactive) SNAr_Br C6-Br (Less Reactive) Pd_Br C6-Br (Highly Reactive) Pd_F C2-F (Inert)

Caption: Orthogonal reactivity of C-F and C-Br bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the case of 6-bromo-2-fluoropyridine-3-sulfonamide, an aryl or vinyl boronic acid will selectively couple at the C6 position.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Boronic AcidPalladium CatalystLigandBaseSolventTemperature (°C)
Phenylboronic acidPd(PPh₃)₄-K₂CO₃Dioxane/H₂O100
4-Methoxyphenylboronic acidPdCl₂(dppf)-Cs₂CO₃Toluene/EtOH/H₂O80
Heteroarylboronic acidPd₂(dba)₃SPhosK₃PO₄1,4-Dioxane110

Note: These are general conditions and may require optimization.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a Schlenk tube, combine 6-bromo-2-fluoropyridine-3-sulfonamide (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%) and, if necessary, a ligand.

  • Solvent and Degassing: Add a degassed solvent mixture (e.g., dioxane/water or toluene/ethanol/water). Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere until the starting material is consumed.

  • Workup and Purification: After cooling, perform an aqueous workup, extract with an organic solvent, dry, and concentrate. Purify the product by column chromatography or recrystallization.

Buchwald-Hartwig Amination

For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the method of choice. This reaction will also selectively occur at the C6-bromine position.[3][4]

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

AminePalladium CatalystLigandBaseSolventTemperature (°C)
AnilinePd₂(dba)₃XantphosCs₂CO₃Toluene100
MorpholinePd(OAc)₂BINAPNaOtBuDioxane90
Primary AlkylaminePd₂(dba)₃tBuBrettPhosLHMDSTHF80

Note: Ligand and base choice are crucial and highly substrate-dependent.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., Xantphos or BINAP), and the base (e.g., NaOtBu or Cs₂CO₃).

  • Reagent Addition: Add the solvent (e.g., toluene or dioxane), followed by 6-bromo-2-fluoropyridine-3-sulfonamide (1.0 equivalent) and the amine (1.1-1.5 equivalents).

  • Reaction: Heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is consumed.

  • Workup and Purification: Cool the reaction, filter through a pad of celite, and rinse with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.

Summary and Strategic Application

The distinct reactivity of the C2-fluorine and C6-bromine atoms in 6-bromo-2-fluoropyridine-3-sulfonamide provides a clear strategic advantage in synthesis.

  • For SNAr reactions (C-N, C-O, C-S bond formation): Target the C2-fluorine. This allows for the introduction of a wide range of nucleophiles under relatively mild conditions, preserving the C6-bromine for subsequent transformations.

  • For Palladium-Catalyzed Cross-Coupling (C-C, C-N bond formation): Target the C6-bromine. This enables the installation of aryl, heteroaryl, vinyl, or amino groups, leaving the C2-fluorine untouched for potential future SNAr reactions.

This predictable, orthogonal reactivity allows for a two-directional diversification strategy from a single, readily available starting material, making 6-bromo-2-fluoropyridine-3-sulfonamide a powerful tool in the construction of complex, highly functionalized pyridine derivatives for drug discovery and development.

References

  • Wikipedia. (2023, October 29). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. [Link]

  • Gunda, P., et al. (2007). Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. Nucleosides, Nucleotides and Nucleic Acids, 26(6-7), 719-722. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]

  • RSC Publishing. (2021, January 22). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. [Link]

  • Stroup, B. W., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic Letters, 9(10), 2039-42. [Link]

  • RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5674-5697. [Link]

  • ACS Publications. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

  • Google Patents. (n.d.). Production of pyridine-3-sulfonic acid.
  • Synthesis Workshop. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

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Comparative

A Comparative Spectroscopic Guide to 6-Bromo-2-fluoropyridine-3-sulfonamide and Its Analogs for Drug Discovery

This guide provides a comprehensive analysis of the spectroscopic characteristics of 6-Bromo-2-fluoropyridine-3-sulfonamide, a key building block in medicinal chemistry. Designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic characteristics of 6-Bromo-2-fluoropyridine-3-sulfonamide, a key building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interpretation of its spectral data and offers a comparative perspective against structurally related alternatives. Understanding these spectroscopic signatures is paramount for unambiguous identification, purity assessment, and advancing the synthesis of novel pharmaceutical agents.

The strategic incorporation of bromine and fluorine into the pyridine sulfonamide scaffold offers medicinal chemists a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions. The sulfonamide functional group itself is a well-established pharmacophore present in a wide array of therapeutic agents.[1][2] This guide will equip the reader with the foundational knowledge to confidently characterize these valuable molecules.

Characterization of 6-Bromo-2-fluoropyridine-3-sulfonamide: A Predicted Spectroscopic Profile

Due to the limited availability of publicly accessible, complete experimental spectra for 6-Bromo-2-fluoropyridine-3-sulfonamide, this section presents a detailed predicted spectroscopic profile based on the analysis of its constituent functional groups and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 6-Bromo-2-fluoropyridine-3-sulfonamide are dictated by the interplay of the electron-withdrawing effects of the bromine, fluorine, and sulfonamide substituents on the pyridine ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The sulfonamide protons (NH₂) will likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbon atoms directly attached to the electronegative fluorine and bromine atoms are expected to show characteristic chemical shifts and coupling constants (in the case of C-F coupling).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For 6-Bromo-2-fluoropyridine-3-sulfonamide, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion peak (M+) and any bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 6-Bromo-2-fluoropyridine-3-sulfonamide is predicted to show characteristic absorption bands for the N-H and S=O stretches of the sulfonamide group, as well as vibrations associated with the substituted pyridine ring.

Comparative Spectroscopic Analysis

To highlight the unique spectral features of 6-Bromo-2-fluoropyridine-3-sulfonamide, a comparison with two structurally related alternatives is presented: 2,6-Difluoropyridine and 2-Chloro-6-bromopyridine.

Spectroscopic Technique6-Bromo-2-fluoropyridine-3-sulfonamide (Predicted)2,6-Difluoropyridine[1][4][5][6][7][8][9][10]2-Chloro-6-bromopyridine[6]
¹H NMR Two aromatic protons, broad NH₂ singlet.Complex multiplet for the three aromatic protons due to F-H coupling.Three distinct signals for the aromatic protons.
¹³C NMR Five distinct aromatic carbon signals with C-F coupling.Three distinct aromatic carbon signals, all showing C-F coupling.Five distinct aromatic carbon signals.
Mass Spec (M+) Isotopic pattern for one bromine atom (M+ and M+2 peaks of ~1:1 intensity).Single molecular ion peak.Isotopic pattern for one bromine and one chlorine atom (M+, M+2, and M+4 peaks).
IR (cm⁻¹) N-H and S=O stretches from the sulfonamide group.Absence of sulfonamide-related stretches. C-F stretching bands.Absence of sulfonamide-related stretches. C-Cl and C-Br stretching bands.

This comparative table underscores how subtle changes in the substitution pattern on the pyridine ring lead to distinct and identifiable spectroscopic signatures.

Experimental Protocols for Spectroscopic Characterization

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are designed to be self-validating and ensure high-quality, reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for sulfonamides as it can facilitate the observation of the exchangeable NH₂ protons.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of at least 300 MHz.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Optimize the receiver gain and ensure an adequate number of scans are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the full range of expected carbon chemical shifts (typically 0-180 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range that will encompass the expected molecular weight of the compound.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Visualizing the Structures and Workflow

To aid in the understanding of the molecular structures and the characterization process, the following diagrams are provided.

Chemical Structures of Target and Analogs cluster_0 Target Compound cluster_1 Comparative Analogs A 6-Bromo-2-fluoropyridine-3-sulfonamide B 2,6-Difluoropyridine C 2-Chloro-6-bromopyridine

Caption: Molecular structures of the target compound and its analogs.

Spectroscopic Characterization Workflow start Sample Preparation nmr NMR Spectroscopy (1H and 13C) start->nmr ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir data Data Analysis and Structure Elucidation nmr->data ms->data ir->data compare Comparative Analysis data->compare report Final Report compare->report

Caption: Workflow for the spectroscopic characterization of pyridine sulfonamides.

Conclusion

The comprehensive spectroscopic characterization of 6-Bromo-2-fluoropyridine-3-sulfonamide and its analogs is a critical step in the drug discovery pipeline. While experimental data for the primary compound is not widely available, a robust predicted profile can be established through the careful analysis of related structures. This guide provides the necessary framework for researchers to confidently identify, assess the purity of, and utilize these important synthetic building blocks in the development of novel therapeutics. The provided protocols and comparative data serve as a valuable resource for navigating the intricacies of spectroscopic analysis in modern medicinal chemistry.

References

  • PubChem. 2,6-Difluoropyridine. [Link][8]

  • ResearchGate. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. [Link][1]

  • Journal of Synthetic Chemistry. Aromatic Sulfonamides. [Link][2]

  • Chemguide. mass spectra - the M+2 peak. [Link][3]

  • NIST WebBook. 2,6-Difluoropyridine. [Link][9]

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Validation

A Senior Application Scientist's Guide to Validating the Structure of 6-Bromo-2-fluoropyridine-3-sulfonamide Reaction Products

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to unambiguously determine the structure of products derived from 6-Bromo-2-fluoropyridine-3-sulfonamide. This...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to unambiguously determine the structure of products derived from 6-Bromo-2-fluoropyridine-3-sulfonamide. This versatile building block possesses multiple reactive sites, leading to potential regiochemical ambiguities. We will dissect the mechanistic principles behind common synthetic transformations and present a self-validating system of analytical protocols to ensure structural fidelity.

The core challenge in the derivatization of 6-Bromo-2-fluoropyridine-3-sulfonamide lies in controlling and subsequently verifying the regioselectivity of the reaction. The molecule features two distinct electrophilic carbon centers susceptible to modification: the C2 position bearing a fluorine atom and the C6 position bearing a bromine atom. This guide will compare the outcomes of two major classes of reactions—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—and provide the experimental workflows required to validate their respective products.

Part 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, being electron-deficient, is primed for nucleophilic aromatic substitution. The presence of a highly electronegative fluorine atom at the C2 position makes it an excellent leaving group in SNAr reactions, a phenomenon that is often kinetically favored over reactions involving other halogens like chlorine under similar conditions.[1][2]

The Core Problem: C2 vs. C6 Substitution

When reacting 6-Bromo-2-fluoropyridine-3-sulfonamide with a nucleophile (e.g., a secondary amine like morpholine), two primary products are theoretically possible: the expected 2-substituted product and the alternative 6-substituted product.

SNAr_Products Start 6-Bromo-2-fluoro- pyridine-3-sulfonamide + Nucleophile (Nu-H) P1 Product A (Expected) 2-Nu-6-Bromo-pyridine-3-sulfonamide Start->P1 SNAr at C2 (F- displacement) P2 Product B (Alternative) 6-Nu-2-fluoro-pyridine-3-sulfonamide Start->P2 SNAr at C6 (Br- displacement)

Figure 1: Competing products in the SNAr reaction.

Mechanistic Rationale for C2 Selectivity

The C2 position is significantly more activated towards nucleophilic attack than the C6 position. This is due to the combined electron-withdrawing effects of the ring nitrogen atom (inductive and mesomeric effects) and the adjacent C3-sulfonamide group. These groups stabilize the negatively charged Meisenheimer intermediate formed during the addition-elimination mechanism, which is the rate-determining step.[1][3] The C-F bond's susceptibility to cleavage in SNAr, despite its high bond energy, makes fluoride an excellent leaving group in this context.[1]

Validation Workflow: SNAr Products

A multi-pronged analytical approach is essential for irrefutable structure validation.

Validation_Workflow_SNAr cluster_workflow SNAr Product Validation Reaction Perform SNAr Reaction Workup Aqueous Workup & Purification (Chromatography) Reaction->Workup HRMS High-Resolution MS (Confirm Elemental Composition) Workup->HRMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Workup->NMR Conclusion Structure Validated HRMS->Conclusion NMR->Conclusion

Figure 2: Experimental workflow for SNAr product validation.
Comparative Spectroscopic Data

The most definitive validation comes from comparing the spectroscopic signatures of the potential products. ¹⁹F NMR is the most direct and conclusive technique in this scenario.

Technique Product A (2-Substituted, Expected) Product B (6-Substituted, Alternative) Rationale for Differentiation
¹⁹F NMR Signal Absent Signal Present (doublet, due to coupling with H4)The disappearance of the fluorine signal is unequivocal proof of substitution at the C2 position.
¹H NMR Two aromatic signals remaining, both doublets. The chemical shift of H4 will be significantly different from the starting material.Two aromatic signals remaining, both doublets. The chemical shifts will be closer to the starting material, but the proton environment around C6 has changed.The coupling patterns and shifts provide strong evidence. The proton at C4 is coupled to the proton at C5, and vice-versa.
¹³C NMR C-F signal absent. A new signal for the C-Nu bond appears. The C2 signal will shift significantly.C-F signal present. A large ¹JCF coupling constant (~240-260 Hz) will be observed for C2. C6 signal shifts significantly.The presence or absence of the large C-F coupling constant is a key diagnostic feature for determining which halogen was substituted.[4][5]
HRMS Molecular ion matches the calculated exact mass for C₅H₄BrFN₂O₂S + Nu - F.Molecular ion matches the calculated exact mass for C₅H₄BrFN₂O₂S + Nu - Br.While isomers have the same nominal mass, HRMS confirms the correct elemental composition post-reaction.

Part 2: Regioselectivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, are powerful tools for forming C-C and C-N bonds, respectively.[6][7] These reactions typically proceed via a catalytic cycle involving oxidative addition of the palladium(0) complex into the carbon-halogen bond.

The Core Problem: C-Br vs. C-F Bond Activation

When subjecting 6-Bromo-2-fluoropyridine-3-sulfonamide to typical palladium cross-coupling conditions (e.g., Suzuki coupling with an arylboronic acid), the reaction can theoretically proceed via activation of the C-Br bond or the C-F bond.

CC_Products Start 6-Bromo-2-fluoro- pyridine-3-sulfonamide + Ar-B(OH)₂ / Pd Catalyst P1 Product C (Expected) 6-Ar-2-fluoro-pyridine-3-sulfonamide Start->P1 Oxidative Addition at C-Br P2 Product D (Alternative) 2-Ar-6-Bromo-pyridine-3-sulfonamide Start->P2 Oxidative Addition at C-F

Figure 3: Competing products in a Suzuki cross-coupling reaction.

Mechanistic Rationale for C-Br Selectivity

Under standard palladium-catalyzed cross-coupling conditions, oxidative addition into a C-Br bond is vastly preferred over addition into a C-F bond.[7][8][9] This is a result of the lower bond dissociation energy of the C-Br bond compared to the C-F bond. While specialized catalysts and conditions have been developed for C-F activation, conventional systems (e.g., those using Pd(PPh₃)₄ or Pd(dppf)Cl₂) will almost exclusively activate the C-Br bond.[8]

Validation Workflow: Cross-Coupling Products

The validation strategy mirrors that for SNAr, with a focus on techniques that can confirm the retention of the fluorine atom and the loss of the bromine atom.

Validation_Workflow_CC cluster_workflow Cross-Coupling Product Validation Reaction Perform Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Workup Reaction Workup & Purification (Chromatography) Reaction->Workup HRMS High-Resolution MS (Confirm Elemental Composition) Workup->HRMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Workup->NMR Conclusion Structure Validated HRMS->Conclusion NMR->Conclusion

Figure 4: Experimental workflow for cross-coupling product validation.
Comparative Spectroscopic Data

Again, a combination of NMR techniques provides the most compelling evidence for the reaction's regiochemical outcome.

Technique Product C (6-Substituted, Expected) Product D (2-Substituted, Alternative) Rationale for Differentiation
¹⁹F NMR Signal Present (doublet, due to coupling with H4)Signal Absent The retention of the fluorine signal is definitive proof that the reaction occurred at the C-Br bond.
¹H NMR Two aromatic signals (doublets) from the pyridine ring, plus signals from the newly introduced aryl group.Two aromatic signals (doublets) from the pyridine ring, plus signals from the newly introduced aryl group.The key is the presence of the ¹⁹F signal. 2D NMR techniques like NOESY can show through-space correlation between the new aryl group protons and H5, confirming C6 substitution.
¹³C NMR C-F signal present with large ¹JCF coupling. The signal for the C-Br bond is absent, replaced by a new C-Ar bond signal.C-F signal absent. The signal for the C-Br bond is still present.The presence of the C-F coupling and absence of the C-Br carbon signal (often in the 110-120 ppm range) confirms the desired reactivity.
HRMS Molecular ion shows an isotopic pattern consistent with the absence of bromine and matches the exact mass for C₅H₄FN₂O₂S + Ar.Molecular ion shows an isotopic pattern consistent with the presence of bromine and matches the exact mass for C₅H₄FN₂O₂S + Ar.Mass spectrometry provides direct evidence of bromine's removal or retention through the characteristic isotopic signature of Br (~50:50 ratio of ⁷⁹Br and ⁸¹Br).

Part 3: Experimental Protocols

Trustworthy data is built on robust experimental execution. The following are generalized protocols that should be adapted to the specific substrates and equipment used.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified reaction product and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent fully dissolves the compound and does not have signals that overlap with key analyte resonances.

  • Internal Standard: For quantitative analysis or precise chemical shift referencing, add a suitable internal standard (e.g., tetramethylsilane, TMS).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with sufficient scans to achieve a good signal-to-noise ratio (>20:1 for key signals).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time. Note the presence or absence of a signal with a large C-F coupling constant.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This is a rapid experiment and is the most critical for differentiating the reaction pathways discussed. Reference the spectrum to an appropriate standard (e.g., CFCl₃).

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a suitable solvent for ionization (e.g., methanol, acetonitrile).

  • Ionization: Use an appropriate soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate the molecular ion with minimal fragmentation.

  • Analysis: Analyze the sample on a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Interpretation: Determine the exact mass of the molecular ion and compare it to the theoretical mass calculated for the expected product's elemental formula. The mass accuracy should ideally be within 5 ppm. Check the isotopic pattern to confirm the presence or absence of bromine.

By systematically applying these mechanistic principles and analytical workflows, researchers can confidently and accurately validate the structures of novel compounds derived from 6-Bromo-2-fluoropyridine-3-sulfonamide, ensuring the integrity of their downstream research and development efforts.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites - ResearchGate. ResearchGate. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Scholarship @ Claremont. Scholarship @ Claremont. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. American Chemical Society Publications. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. MDPI. [Link]

  • Reactivity of activated electrophiles and nucleophiles: labile intermediates and properties of the reaction products - AMS Dottorato - Unibo. University of Bologna. [Link]

  • nucleophilic fluorination reactions: Topics by Science.gov. Science.gov. [Link]

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